1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
The compound ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine is a complex organic molecule that features an indole core, a dichlorophenyl group, and an oxolane ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C21H22Cl2N2O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-2,5-8,10,14,18,24H,3-4,9,11-13H2 |
InChI Key |
OTKJXPDDHDHUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine typically involves multiple steps, starting with the formation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is treated with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Finally, the oxolane ring is introduced through a nucleophilic substitution reaction. The indole derivative is reacted with oxolane-2-carboxylic acid under basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The dichlorophenyl group enhances the compound’s binding affinity and selectivity, while the oxolane ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
2,4-Dichlorophenylhydrazine: Contains the dichlorophenyl group.
Oxolane-2-carboxylic acid: Contains the oxolane ring.
Uniqueness
({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: is unique due to its combination of an indole core, dichlorophenyl group, and oxolane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
